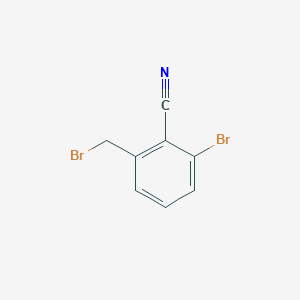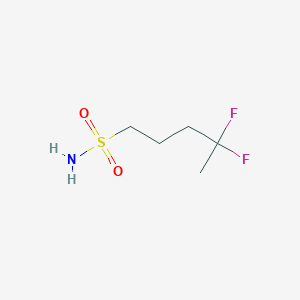
4,4-Difluoropentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropentane-1-sulfonamide is a chemical compound with the CAS Number: 2126164-29-0 . It has a molecular weight of 187.21 . It is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) . This indicates that the molecule contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.Aplicaciones Científicas De Investigación
Environmental Presence and Degradation
Sulfonamides, including polyfluoroalkyl chemicals (PFCs), are widespread in the environment due to their use in various industrial and commercial applications. Studies have shown that these compounds are detectable in the U.S. population, indicating widespread exposure. The degradation and transformation of these compounds in the environment, especially their microbial degradation, have been a significant area of research. Environmental studies have focused on understanding the pathways through which these chemicals degrade into perfluoroalkyl acids (PFAAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are of concern due to their persistence and potential health impacts (Calafat et al., 2007); (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Synthesis and Applications in Organic Chemistry
Sulfonamides serve as novel terminators in cationic cyclisations, facilitating the efficient formation of complex organic structures. This application highlights the role of sulfonamides in advancing synthetic organic chemistry by providing pathways to synthesize polycyclic systems efficiently. Such chemical properties make sulfonamides valuable in designing and synthesizing new materials and chemicals with specific functions (Charlotte M. Haskins & D. Knight, 2002).
Transformation Products and Environmental Fate
Understanding the transformation products and environmental fate of sulfonamides, including 4,4-Difluoropentane-1-sulfonamide, is crucial in assessing their environmental impact and health risks. Studies on the biotransformation of perfluoroalkyl acid precursors reveal insights into the metabolic pathways involved in their transformation, highlighting the environmental persistence and potential toxic effects of their degradation products. This area of research is critical for developing strategies to mitigate the environmental and health impacts of these compounds (Wenping Zhang et al., 2020).
Environmental Monitoring and Impact Assessment
Research on sulfonamides also includes environmental monitoring and impact assessment, focusing on their levels in various ecosystems and potential health risks. This research area is crucial for informing regulatory policies and environmental protection efforts aimed at minimizing exposure to these persistent pollutants (A. Calafat et al., 2007).
Mecanismo De Acción
Target of Action
4,4-Difluoropentane-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, it prevents the synthesis of essential components of the bacterial cell, leading to the cessation of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .
Propiedades
IUPAC Name |
4,4-difluoropentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVOCOSSYQGOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCS(=O)(=O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754830.png)
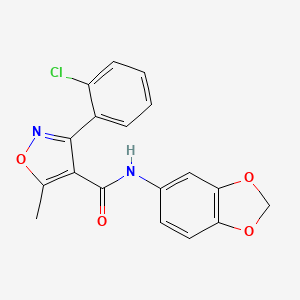
![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
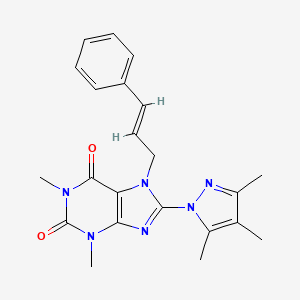
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)
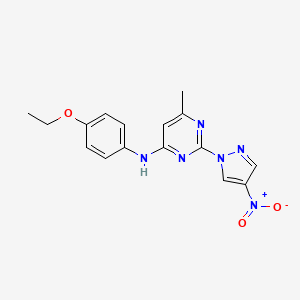
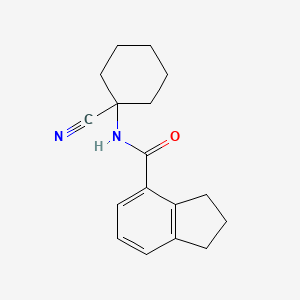


![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)
![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)
![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)
